

Application Notes: Determination of **Hpk1-IN-3** IC50 in a Kinase Assay

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Compound of Interest

Compound Name: *Hpk1-IN-3*

Cat. No.: *B8175997*

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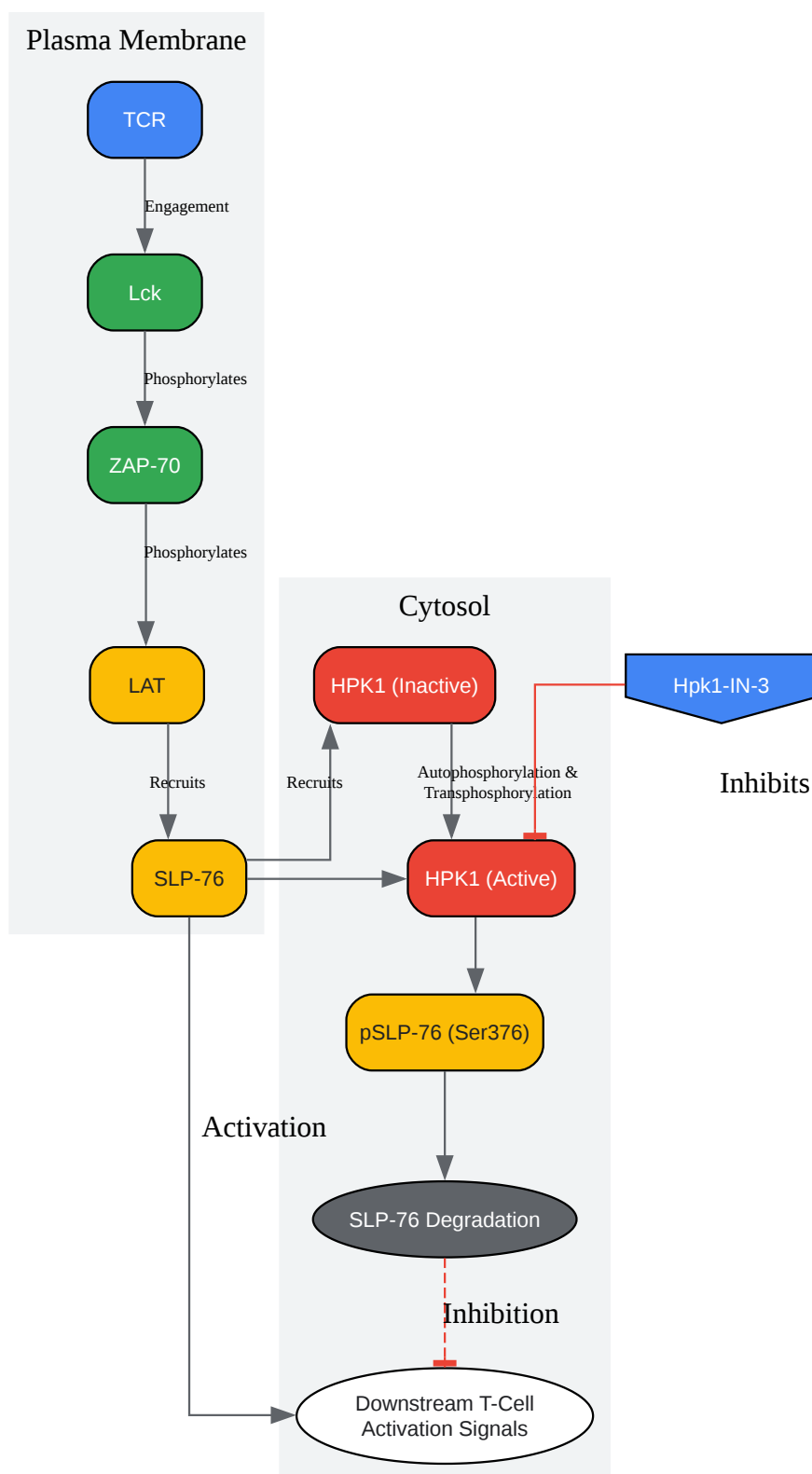
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune responses.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, such as the adaptor protein SLP-76 at serine 376.[1][2][5][6] This phosphorylation leads to the degradation of SLP-76, dampening T-cell activation and proliferation.[2][6] Given its role as an immune checkpoint, inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3]

Hpk1-IN-3 is a potent and selective, ATP-competitive inhibitor of HPK1.[7][8] Understanding its inhibitory activity is crucial for its development as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. This document provides a detailed protocol for determining the IC50 of **Hpk1-IN-3** against HPK1 using a biochemical kinase assay.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway.



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Caption: HPK1 Signaling Pathway in T-Cells.

Quantitative Data Summary

The inhibitory potency of **Hpk1-IN-3** is summarized in the table below. This data is critical for comparing its activity with other inhibitors and for designing further cellular and in vivo experiments.

Compound	Target	Assay Type	IC50 (nM)	Cellular EC50 (nM)	Cell Type
Hpk1-IN-3	HPK1	TR-FRET	0.25	108 (IL-2 secretion)	Human PBMCs

Data sourced from MedchemExpress and other publications.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Determination of Hpk1-IN-3 IC50 using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

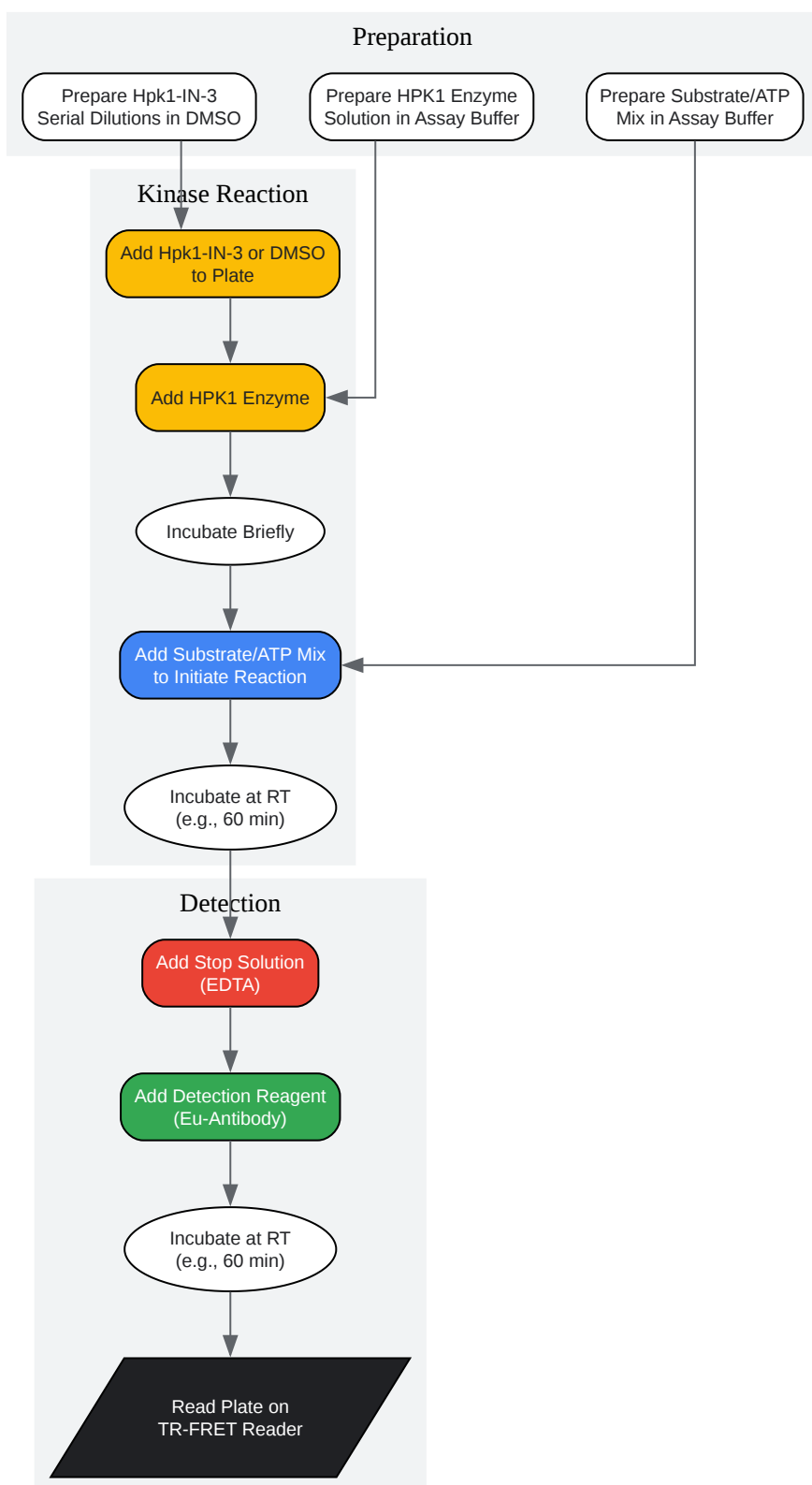
This protocol describes a common method for measuring kinase activity and inhibition in a high-throughput format.[\[5\]](#)[\[10\]](#) The assay measures the phosphorylation of a substrate by HPK1, and the inhibition of this phosphorylation by **Hpk1-IN-3**.

Materials and Reagents:

- Enzyme: Recombinant human HPK1 (e.g., from BPS Bioscience)[\[11\]](#)[\[12\]](#)
- Substrate: ULight™-labeled SLP-76 peptide or Myelin Basic Protein (MBP)
- Inhibitor: **Hpk1-IN-3**, dissolved in DMSO
- ATP: Adenosine 5'-triphosphate
- Detection Reagent: Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-SLP-76 (Ser376))

- Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Stop Solution: EDTA in kinase buffer to stop the enzymatic reaction
- Plates: 384-well low-volume plates
- Plate Reader: TR-FRET compatible plate reader

Experimental Workflow Diagram:



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References

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